3-Phenylpropyl trifluoromethanesulfinate
Description
Properties
CAS No. |
61795-02-6 |
|---|---|
Molecular Formula |
C10H11F3O2S |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-phenylpropyl trifluoromethanesulfinate |
InChI |
InChI=1S/C10H11F3O2S/c11-10(12,13)16(14)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
UWAOEDRBNIROBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOS(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Trifluoromethanesulfinate (Langlois Reagent)
Structural Differences :
3-Phenylpropyl Isobutyrate
Functional Group Comparison :
Physical and Application Contrasts :
| Property | This compound | 3-Phenylpropyl Isobutyrate |
|---|---|---|
| Molecular Weight | 320.28 g/mol | 206.28 g/mol |
| Functional Group | Trifluoromethanesulfinate | Isobutyrate ester |
| Odor/Flavor | Not reported | Sweet, balsamic; peach-like |
| Applications | Synthetic intermediate | Fragrance (e.g., Roman camomile oil component) |
The sulfinate group’s electronegativity enhances reactivity in substitution reactions, whereas the ester group in isobutyrate contributes to its stability and use in flavoring .
General Impact of Fluorine Substituents
The trifluoromethyl group in this compound significantly alters its electronic profile:
- Electron-Withdrawing Effect: Lowers pKa of adjacent groups, enhancing leaving-group ability compared to non-fluorinated analogs.
- Bioavailability : Fluorine’s inductive effects reduce basicity of nearby amines, improving membrane permeability in pharmaceutical contexts .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-phenylpropyl trifluoromethanesulfinate?
The synthesis of this compound typically involves the reaction of 3-phenylpropanol with trifluoromethanesulfonyl chloride under controlled conditions. Key steps include:
- Anhydrous Environment : Use dry solvents (e.g., dichloromethane) and inert gas (N₂/Ar) to avoid hydrolysis of the sulfonyl chloride .
- Stoichiometric Control : Maintain a 1:1 molar ratio of alcohol to trifluoromethanesulfonyl chloride to minimize side products like disulfonates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Purity should be verified via ¹⁹F-NMR or HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- ¹⁹F-NMR Spectroscopy : Provides quantitative analysis of fluorine content and detects impurities. Use deuterated solvents (e.g., D₂O or CDCl₃) and a relaxation delay ≥20 s to ensure full T₁ relaxation of fluorine nuclei for accurate integration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M−Na]⁻) with <3 ppm mass error.
- HPLC with UV/RI Detection : Monitor purity using a C18 column and acetonitrile/water mobile phase (retention time ~8–10 min) .
Q. How should this compound be stored to ensure stability?
- Storage Conditions : Store in amber glass vials under inert gas (Ar) at −20°C to prevent oxidation and hydrolysis.
- Stability Monitoring : Perform periodic ¹⁹F-NMR checks (every 3 months) to detect degradation products like trifluoromethanesulfonic acid (δ −78 ppm in ¹⁹F-NMR) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in trifluoromethylation reactions?
The compound acts as a trifluoromethylating agent via radical or electrophilic pathways:
- Radical Pathway : Initiation by light or oxidants (e.g., persulfates) generates CF₃ radicals, which react with alkenes/arenes. Use EPR spectroscopy to confirm radical intermediates .
- Electrophilic Pathway : In polar solvents (e.g., DMF), the sulfinate group stabilizes a CF₃⁺-like species, enabling nucleophilic attack. Isotope-labeling experiments (¹⁸O/²H) can distinguish pathways .
Q. How can impurities in this compound impact reaction outcomes, and how are they mitigated?
- Common Impurities : Residual 3-phenylpropanol (from incomplete reaction) or sulfonic acid derivatives (from hydrolysis).
- Mitigation Strategies :
Q. What strategies optimize reaction conditions for substrate-specific trifluoromethylation?
- Electron-Deficient Substrates : Use photoredox catalysis (e.g., Ru(bpy)₃²⁺) under blue LED light to enhance CF₃ radical generation .
- Electron-Rich Substrates : Electrophilic trifluoromethylation in polar aprotic solvents (e.g., DCE) with Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .
- Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F-NMR to identify rate-limiting steps and adjust temperature/catalyst loading .
Q. How can contradictions in ¹⁹F-NMR data be resolved during quantification?
- Internal Standard Calibration : Use trifluoroethanol (TFE) as an internal standard (δ −76 ppm) with a validated concentration (e.g., 30.00 mg ± 0.05 mg) to normalize signal drift .
- Relaxation Time Adjustment : For complex matrices, measure T₁ relaxation times experimentally and set pulse delays to ≥5× T₁ (e.g., 20 s for CF₃ groups) to avoid integration errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
